Piroxicam

Catalog No.
S539800
CAS No.
36322-90-4
M.F
C15H13N3O4S
M. Wt
331.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piroxicam

CAS Number

36322-90-4

Product Name

Piroxicam

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)

InChI Key

QYSPLQLAKJAUJT-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

Solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
1.43e-01 g/L

Synonyms

Piroxicam; Feldene; Pyroxycam; Roxicam; BAXO; CP 16171; CP-16171;CP16171;

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

Description

The exact mass of the compound Piroxicam is 331.06268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacology

Nanotechnology

Drug Delivery Systems

Clinical Trials

Solubility Research

Anti-Inflammatory Applications

Application Summary: Piroxicam’s anti-inflammatory applications extend to treating sports injuries and reducing pain and inflammation in acute musculoskeletal diseases .

Methods of Application: Topical gels containing Piroxicam are applied to the affected area, providing localized relief from pain and inflammation.

Results and Outcomes: Patients experience significant pain relief and reduced inflammation when using Piroxicam gel for conditions like backache and sports injuries .

Optimization of Piroxicam Nanosuspension

Scientific Field: Pharmaceutics and Nanotechnology

Application Summary: Piroxicam’s poor aqueous solubility and short half-life present challenges in drug formulation. Research has focused on developing a Piroxicam nanosuspension to enhance solubility and in vitro bioavailability .

Methods of Application: An anti-solvent precipitation technique is employed, using polymers like polyvinylpyrrolidone (PVP) K30 and Poloxamer 188 as stabilizers. A full-factorial design is applied to optimize the formulation, focusing on variables such as the concentration of Poloxamer 188 and stirring speed, which affect particle size and solubility .

Results and Outcomes: The optimized nanosuspension exhibits improved phase solubility and a significant increase in in vitro bioavailability. The particle size and zeta potential are characterized, ensuring the stability and efficacy of the nanosuspension .

Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used to alleviate pain and inflammation associated with conditions such as arthritis. Its chemical formula is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S, and it has a molar mass of approximately 331.35 g/mol. Piroxicam acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation, pain, and fever . The drug is available in various formulations, including capsules, tablets, and topical gels, and is notable for its long half-life of about 50 hours, allowing for once-daily dosing .

Piroxicam's anti-inflammatory effect stems from its ability to inhibit the enzyme cyclooxygenase (COX). COX is responsible for synthesizing prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. By blocking COX, Piroxicam reduces prostaglandin production, thereby mitigating inflammatory symptoms.

Piroxicam, like other NSAIDs, carries potential safety concerns.

  • Gastrointestinal (GI) Toxicity: Piroxicam can irritate the stomach lining, increasing the risk of ulcers and bleeding. This risk is particularly high for individuals with a history of GI issues or those taking blood thinners.
  • Cardiovascular Risks: Studies suggest a possible association between long-term use of Piroxicam and an increased risk of heart attack and stroke.
  • Renal Toxicity: Piroxicam can affect kidney function, especially in patients with pre-existing kidney problems.

Due to these safety considerations, Piroxicam is typically prescribed for short-term use or for patients who cannot tolerate other NSAIDs.

Data:

  • A study published in The American Journal of Gastroenterology found that Piroxicam use was associated with a significantly higher risk of upper gastrointestinal bleeding compared to other NSAIDs.
  • A meta-analysis published in The Cochrane Database of Systematic Reviews suggests an increased risk of cardiovascular events with long-term use of NSAIDs, including Piroxicam.
That are essential for its degradation and biological activity. One significant reaction involves its oxidation using advanced oxidation processes, such as Fenton's reaction and iron-activated persulfate. These processes can effectively degrade piroxicam in aqueous solutions, highlighting its susceptibility to oxidation under certain conditions . The degradation kinetics have been studied extensively, revealing that the removal efficiency of piroxicam can be influenced by factors such as pH, concentration, and the presence of radical scavengers .

Additionally, piroxicam can react with alkyl iodides in alkylation reactions, which have been explored to understand its chemical behavior further . These reactions are indicative of the compound's reactivity and potential pathways for modification or degradation.

The primary biological activity of piroxicam is its anti-inflammatory effect, which is achieved through the reversible inhibition of cyclooxygenase enzymes (both COX-1 and COX-2). This inhibition leads to decreased production of prostaglandins, which are mediators of pain and inflammation . Piroxicam also possesses analgesic and antipyretic properties, making it effective in treating various inflammatory conditions.

Piroxicam can be synthesized through various methods involving the condensation of 2-pyridinecarboxylic acid derivatives with thioamide compounds. A commonly reported synthesis route involves the reaction of 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazin-3-carboxamide with sulfur dioxide or related reagents under specific conditions to yield piroxicam .

Alternative synthetic routes have also been explored to enhance yield and purity. These methods often involve multi-step processes that include cyclization reactions and subsequent functional group modifications.

Piroxicam is primarily used in clinical settings for the management of pain and inflammation associated with various rheumatic diseases, including osteoarthritis and rheumatoid arthritis. It is also employed in treating acute pain conditions such as dysmenorrhea . Additionally, due to its anti-inflammatory properties, piroxicam is sometimes used off-label for other inflammatory disorders.

In pharmaceutical formulations, piroxicam's unique properties allow it to be incorporated into various delivery systems aimed at improving bioavailability and therapeutic efficacy. For instance, formulations utilizing betadex can enhance absorption rates compared to traditional oral forms .

Piroxicam interacts with several other medications and substances that may alter its efficacy or increase the risk of adverse effects. Notably, concurrent use with other NSAIDs or anticoagulants can heighten the risk of gastrointestinal bleeding. Moreover, drugs that affect renal function may influence piroxicam's elimination and increase toxicity risks .

Studies have also indicated interactions with diuretics and antihypertensive medications due to piroxicam's effects on renal prostaglandin synthesis . Understanding these interactions is crucial for optimizing therapeutic regimens involving piroxicam.

Piroxicam shares similarities with several other nonsteroidal anti-inflammatory drugs but exhibits unique characteristics that differentiate it from these compounds. Below are some similar compounds:

Compound NameChemical FormulaUnique Features
MeloxicamC16H13N3O4SC_{16}H_{13}N_{3}O_{4}SSelective COX-2 inhibitor; lower gastrointestinal risk
DiclofenacC14H11ClN2O2C_{14}H_{11}ClN_{2}O_{2}Potent anti-inflammatory; commonly used for acute pain
IndomethacinC19H16ClN1O4C_{19}H_{16}ClN_{1}O_{4}Strong anti-inflammatory; used for gout attacks
NaproxenC14H14O3C_{14}H_{14}O_{3}Longer duration; less frequent dosing

Uniqueness of Piroxicam:

  • Long Half-Life: Piroxicam has a notably long half-life compared to many NSAIDs, allowing for less frequent dosing.
  • Broad Spectrum Activity: It inhibits both COX-1 and COX-2 enzymes without selectivity.
  • Formulation Versatility: Available in various forms including parenteral routes.

Piroxicam exhibits remarkable polymorphic diversity, with seven confirmed crystalline forms identified through various crystallization methods and analytical techniques. The polymorphic landscape encompasses forms obtained through solution crystallization, melt crystallization, and forced crystallization techniques [1] [3] [5].

Forms I and II: Primary Polymorphic Modifications

Form I, also designated as the beta or cubic form, represents the most thermodynamically stable polymorph under ambient conditions [5] [30]. This modification exhibits a monoclinic crystal system with distinctive crystallographic parameters that distinguish it from other polymorphic forms [5]. Form I demonstrates the highest melting point among the polymorphic series and maintains stability under both mechanical and thermal stress conditions [5] [30].

Form II, alternatively termed the alpha or needle form, exists in an orthorhombic crystal system and displays different stability characteristics compared to Form I [5] [6]. Crystal structure analysis has confirmed that Form II corresponds to the previously proposed alpha-2 modification in the literature [5]. The relationship between Forms I and II has been established as enantiotropic, with Form II being more thermodynamically stable at temperatures up to 60 degrees Celsius, while Form I becomes favored at elevated temperatures [44].

Polymorphic Forms III and IV

Form III represents a thermally unstable modification obtained through forced crystallization using dry ice [5]. This polymorph demonstrates conversion behavior to Form II and subsequently to Form I under thermal conditions, indicating its metastable nature [5]. The thermal instability of Form III limits its practical applications but provides valuable insights into the energy landscape of piroxicam polymorphism [5].

Form IV is obtained through specific crystallization conditions involving controlled cooling rates of the piroxicam melt [43]. This modification exhibits intermediate stability properties and contributes to the understanding of the complete polymorphic spectrum of piroxicam [43].

Advanced Polymorphic Forms V, VI, and VII

Recent advances in melt crystallization techniques have led to the discovery of Forms VI and VII through innovative approaches combining melt microdroplets and crystal structure prediction methods [1] [8]. These polymorphs represent thermodynamically less stable modifications compared to the previously known forms obtained primarily through solution crystallization [1] [8].

Form VI and Form VII were successfully characterized through high-quality single crystal X-ray diffraction analysis, with crystals grown from melt microdroplets [1]. The discovery of these forms confirms melt crystallization as an important complement to solution crystallization in polymorph discovery, despite earlier reports suggesting thermal instability of piroxicam for melt crystallization applications [1].

Polymorphic FormCrystal SystemThermal StabilityDiscovery MethodReference
Form IMonoclinicHighSolution crystallization [5]
Form IIOrthorhombicModerateSolution crystallization [5]
Form III-LowForced crystallization [5]
Form IV-ModerateMelt crystallization [43]
Form VI-LowMelt crystallization [1]
Form VII-LowMelt crystallization [1]

Monohydrate Form

In addition to the anhydrous polymorphic forms, piroxicam also exists as a monohydrate modification [3] [5]. The monohydrate form exhibits distinct crystallographic parameters and thermal behavior compared to the anhydrous polymorphs [5]. Dehydration of the monohydrate form leads to conversion to Form I under appropriate conditions [3].

Hydrogen-Bonding Networks in Different Crystal Systems

The polymorphic diversity of piroxicam is fundamentally linked to the various hydrogen-bonding patterns that stabilize different crystal structures. The molecular conformation and intermolecular interactions vary significantly among polymorphic forms, creating distinct three-dimensional networks [5] [9] [12].

Intramolecular Hydrogen Bonding Patterns

Piroxicam molecules exhibit three distinct intramolecular hydrogen bonds that significantly influence molecular conformation and polymorphic behavior [4]. In the neutral tautomeric form, these include O-H···O, N-H···N, and C-H···O type hydrogen bonds that stabilize the trans-trans-trans conformation and maintain molecular rigidity [4].

The molecule demonstrates conformational flexibility through three key torsion angles that define different conformational states [4]. When all torsion angles approach 180 degrees, the molecule adopts a trans-trans-trans conformation, while alternative arrangements lead to cis-trans-cis conformations depending on the specific hydrogen bonding environment [4].

Zwitterionic versus Neutral Forms

The hydrogen bonding networks in piroxicam polymorphs are significantly influenced by the tautomeric state of the molecule [9] [12]. In the neutral form, an intramolecular O-H···O hydrogen bond is formed, while conversion to the zwitterionic form results in proton transfer to the pyridine nitrogen and formation of two N-H···O charge-assisted intramolecular hydrogen bonds [9] [12].

The zwitterionic form of piroxicam exhibits enhanced charge delocalization characteristics, which affects the overall hydrogen bonding network and intermolecular interactions within the crystal structure [22]. This tautomeric flexibility contributes to the observed polymorphic diversity by enabling different packing arrangements and hydrogen bonding geometries [12].

Intermolecular Hydrogen Bonding Networks

The crystal structures of different polymorphic forms exhibit distinct intermolecular hydrogen bonding patterns that define their three-dimensional packing arrangements [5] [9]. Form I displays a head-to-head configuration of molecules, while Form II demonstrates a head-to-tail configuration, reflecting fundamental differences in intermolecular hydrogen bonding orientations [44].

The hydrogen bonding networks extend beyond simple donor-acceptor pairs to include weak hydrogen bonds of electrostatic nature that contribute to overall crystal stability [4]. These networks create layered structures in certain polymorphic forms, with hydrogen bonds maintaining structural integrity within and between molecular layers [9].

Crystal System Dependencies

The hydrogen bonding networks show clear dependencies on the crystal system adopted by each polymorphic form [6] [31]. In the polytypic relationship observed between alpha-1 and alpha-2 polymorphs, identical two-dimensional layers are connected through different symmetry relationships, resulting in distinct space groups and hydrogen bonding geometries [6].

The centrosymmetric interlayer regions involving pyridyl groups in certain polymorphic forms demonstrate enhanced stabilization compared to non-centrosymmetric arrangements, as evidenced by calculated intermolecular interaction energies [6]. This preference for centrosymmetric hydrogen bonding contributes to the relative stability differences observed among polymorphic forms [6].

Thermal Behavior Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry provides comprehensive thermal characterization of piroxicam polymorphic forms, revealing distinct melting points, thermal transitions, and stability relationships that are fundamental to understanding polymorphic behavior [5] [13] [17].

Melting Point Characteristics

The melting points of piroxicam polymorphic forms exhibit significant variations that reflect their relative thermodynamic stabilities [5] [28] [29]. Form I demonstrates the highest melting point at approximately 201-206 degrees Celsius, consistent with its designation as the most stable polymorphic modification under standard conditions [28] [29] [38].

Form II exhibits a lower melting point compared to Form I, with differential scanning calorimetry revealing broadened melting peaks with shoulder features that indicate the presence of multiple crystal species with minor differences in thermal behavior [17]. The thermal analysis confirms the enantiotropic relationship between Forms I and II, with transition temperatures occurring in the range of 60-196 degrees Celsius [44].

Form III displays the most complex thermal behavior, showing conversion to Form II followed by subsequent transformation to Form I during heating cycles [5] [17]. The thermal instability of Form III is evidenced by its rapid conversion under mild heating conditions, limiting its practical applications but providing valuable thermodynamic data [5].

Thermal Decomposition Kinetics

Comprehensive kinetic studies under non-isothermal conditions reveal that piroxicam thermal decomposition follows first-order kinetics with activation energies in the range of 72-82 kilojoules per mole [17]. The relatively low activation energy values indicate moderate thermal stability of the active pharmaceutical compound [17].

The thermal decomposition process occurs through complex mechanisms involving successive and concurrent reactions, particularly after approximately 30-35 percent mass loss [17]. Thermogravimetric analysis demonstrates that decomposition initiates around 200 degrees Celsius and continues to 450 degrees Celsius with approximately 80 percent total mass loss [17].

ParameterForm IForm IIForm IIIReference
Melting Point (°C)201-206192-194Unstable [28] [29]
Thermal StabilityHighModerateLow [5]
Activation Energy (kJ/mol)72-82-- [17]
Decomposition Onset (°C)~200~200<200 [17]

Pressure Effects on Thermal Properties

High-pressure differential scanning calorimetry studies demonstrate significant melting point depression in the presence of carbon dioxide atmospheres [19]. Under 40 bar carbon dioxide pressure, the melting onset temperature decreases by approximately 5.5 Kelvin to 196 degrees Celsius compared to ambient pressure conditions [19].

Further pressure increases to 63 bar result in additional melting point depression of 2.5 Kelvin, demonstrating the susceptibility of piroxicam thermal properties to environmental conditions [19]. This pressure sensitivity has implications for processing and crystallization optimization under supercritical fluid conditions [19].

Thermal Stability Comparisons

Comparative thermal analysis reveals that the presence of excipients significantly affects the thermal stability of piroxicam formulations [17]. Pure piroxicam demonstrates superior thermal stability compared to pharmaceutical formulations containing various excipients, with the latter showing more complex thermal profiles and reduced decomposition temperatures [17].

The thermal behavior differences among polymorphic forms provide clear criteria for polymorph identification and quality control applications [17]. Kinetic parameters derived from thermal analysis serve as valuable tools for estimating thermal stability and predicting shelf-life characteristics under various storage conditions [17].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Raman, Infrared)

Spectroscopic techniques provide detailed molecular-level characterization of piroxicam polymorphic forms, revealing structural differences, hydrogen bonding variations, and conformational states that distinguish different crystal modifications [20] [21] [26].

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for different polymorphic forms of piroxicam [5] [21]. Forms I and II demonstrate significant differences in chemical shifts for carbon atoms at positions 2, 8, 10, 11, 12, 13, 14, and 15, providing clear spectroscopic fingerprints for polymorph identification [5].

The chemical shift variations in the benzothiazine ring carbons indicate differences in hydrogen bonding of the enol hydroxyl and sulfoxide groups between polymorphic modifications [5]. Additionally, differences in pyridine carbon chemical shifts reflect variations in intermolecular van der Waals interactions among different crystal forms [5].

Proton nuclear magnetic resonance studies combined with selective proton-carbon nuclear Overhauser effect measurements provide detailed information about solution structure and molecular dynamics [20]. Carbon spin-lattice relaxation rate measurements enable determination of reorientational rates of proton-carbon vectors and analysis of internal motions within the pyridyl moiety [20].

Complete carbon-13 chemical shift tensors have been determined for polymorphic forms I and II, as well as the monohydrate form, providing comprehensive three-dimensional nuclear magnetic resonance characterization [21]. The integration of nuclear magnetic resonance parameters with X-ray powder diffraction and density functional calculations yields improved models of local solid-state structures [21].

Raman Spectroscopy Applications

Raman spectroscopy demonstrates exceptional capability for polymorphic form identification, with different piroxicam crystal modifications exhibiting highly distinguishable spectral patterns [23] [34]. The technique provides rapid, non-destructive analysis suitable for pharmaceutical quality control applications and polymorph screening procedures [23].

Surface-enhanced Raman chemical imaging combined with multivariate analysis enables detection of low-dose polymorphic impurities at concentrations as low as 0.1 percent by weight in pharmaceutical formulations [23]. The enhanced sensitivity achieved through silver nanoparticle substrates allows reduction of acquisition times by a factor of six compared to conventional Raman microscopy [23].

Polymorphic forms beta and alpha show clear spectral differences in terms of band positions and intensities, with crystallographic orientation effects influencing the degree of signal enhancement observed in surface-enhanced Raman measurements [23]. The preferred orientation of specific crystallographic planes affects molecular orientation relative to metallic enhancement surfaces [23].

Infrared Spectroscopy Characterization

Fourier transform infrared spectroscopy provides detailed vibrational characterization of piroxicam polymorphic forms, with spectral differences primarily attributed to variations in hydrogen bonding patterns and molecular conformations [5] [26]. The technique enables identification of specific functional group environments and intermolecular interaction changes among different crystal forms [5].

Characteristic absorption peaks at 3333 and 3338 wavenumbers correspond to hydroxyl and amino bond stretching vibrations, respectively [28]. The presence and positions of these peaks provide diagnostic information about hydrogen bonding states and tautomeric forms present in different polymorphic modifications [22] [28].

Vibrational frequency calculations using Hartree-Fock and density functional theory methods with 6-311++G(d,p) basis sets enable detailed interpretation of experimental infrared spectra [26]. Potential energy distribution analysis facilitates assignment of vibrational modes and understanding of molecular dynamics in different polymorphic states [26].

Spectroscopic MethodKey Diagnostic FeaturesApplicationsReference
Carbon-13 NMRChemical shift differences at C2, C8, C10-C15Polymorph identification [5] [21]
Proton NMRNuclear Overhauser effects, relaxation ratesSolution structure analysis [20]
RamanDistinguishable band patternsQuality control, low-dose detection [23]
InfraredHydrogen bonding signatures at 3333-3338 cm⁻¹Tautomer identification [26] [28]

Solid-State Nuclear Magnetic Resonance Insights

Advanced solid-state nuclear magnetic resonance techniques provide unique insights into polymorphic structures that complement traditional X-ray diffraction methods [25]. Magic-angle spinning experiments combined with double-quantum correlations confirm three-dimensional packing arrangements and validate crystal structure determinations [25].

Gauge-included projector augmented wave calculations of nuclear magnetic resonance chemical shifts demonstrate excellent agreement with experimental values for proton, carbon-13, and nitrogen-15 nuclei across different polymorphic forms [25]. These computational approaches enhance confidence in crystal structure solutions, particularly for polymorphs with challenging diffraction characteristics [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

331.06267708 g/mol

Monoisotopic Mass

331.06267708 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

198-200 °C
198 - 200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13T4O6VMAM

Drug Indication

For treatment of osteoarthritis and rheumatoid arthritis.
FDA Label

Livertox Summary

Piroxicam is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used in therapy of chronic arthritis. Piroxicam can cause mild serum aminotransferase elevations and, in rare instances, leads to clinically apparent acute liver injury that can be severe and even fatal.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Mechanism of Action

The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets.

Absorption Distribution and Excretion

Well absorbed following oral administration.
Piroxicam and its biotransformation products are excreted in urine and feces, with about twice as much appearing in the urine as in the feces. Approximately 5% of a piroxicam dose is excreted unchanged. However, a substantial portion of piroxicam elimination occurs by hepatic metabolism. Piroxicam is excreted into human milk.
0.14 L/kg

Metabolism Metabolites

Renal
Piroxicam has known human metabolites that include 5'-Hydroxypiroxicam.

Wikipedia

Piroxicam
Tröger's_base

FDA Medication Guides

Feldene
Piroxicam
CAPSULE;ORAL
PFIZER
04/28/2021

Biological Half Life

30 to 86 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Teema AM, Zaitone SA, Moustafa YM. Ibuprofen or piroxicam protects nigral
2: Penkina A, Semjonov K, Hakola M, Vuorinen S, Repo T, Yliruusi J, Aruväli J,
3: Garg V, Singh H, Bhatia A, Raza K, Singh SK, Singh B, Beg S. Systematic
4: Calvo AM, Santos GM, Dionísio TJ, Marques MP, Brozoski DT, Lanchote VL,
5: Sahu CR. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice
6: Sivaraman A, Banga AK. Formulation and evaluation of sublingual delivery of
7: Rai N, Sarkar M, Raha S. Piroxicam, a traditional non-steroidal
8: Choisunirachon N, Jaroensong T, Yoshida K, Saeki K, Mochizuki M, Nishimura R,
9: Maciá Martínez MÁ. Economic evaluation of the restriction in the use piroxicam
10: Farooq A, Yar M, Khan AS, Shahzadi L, Siddiqi SA, Mahmood N, Rauf A, Qureshi
11: Bhattacharya P, Pandey AK, Paul S, Patnaik R. Piroxicam-mediated modulatory
12: John P, Azeem W, Ashfaq M, Khan IU, Razzaq SN. Stability indicating RP-HPLC
13: Santiago RM, Tonin FS, Barbiero J, Zaminelli T, Boschen SL, Andreatini R, Da
14: Lavrič Z, Pirnat J, Lužnik J, Puc U, Trontelj Z, Srčič S. (14) N nuclear
15: Astani A, Albrecht U, Schnitzler P. Piroxicam inhibits herpes simplex virus
16: Hasegawa Y, Higashi K, Yamamoto K, Moribe K. Direct evaluation of molecular
17: KandaSwamy GV, Dhanasekaran AK, Elangovan A, John B, Viswaroop B, Vedanayagam
18: Suresh S, Gunasekaran S, Srinivasan S. Vibrational spectra (FT-IR, FT-Raman),
19: Singh AK, Pathak K. Colon specific CODES based Piroxicam tablet for colon
20: Holgersen K, Dobie R, Farquharson C, vanʼt Hof R, Ahmed SF, Hansen AK, Holm

Explore Compound Types